molecular formula C8H12O2 B2570912 1-Oxaspiro[4.4]nonan-4-one CAS No. 68978-78-9

1-Oxaspiro[4.4]nonan-4-one

Cat. No. B2570912
CAS RN: 68978-78-9
M. Wt: 140.182
InChI Key: GMKYURFSZJFGRM-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-4-one is an organic compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 and is a liquid at room temperature .


Synthesis Analysis

There are several methods for the synthesis of this compound. One method involves the visible-light-induced intermolecular dearomative cyclization of furans . Another method involves synthetic access via oxonium ion technology, which also allows for optical resolution and conversion into enantiopure spirocyclic alpha, beta-butenolides .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, and 2 five-membered rings . The InChI key for this compound is RHMPSVCWYNYRDG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.18 .

Scientific Research Applications

Steric and Stereoelectronic Effects in Ring Ketones

  • 1-Oxaspiro[4.4]nonan-4-one and its derivatives, like 1-oxa-4-thiaspiro[4.4]nonan-6-one, have been studied for their diastereoselectivities influenced by steric and stereoelectronic effects. The alterations in π-selectivity and the impact of bulky substituents like i-Bu on the reduction process have been a subject of interest (Yadav & Sriramurthy, 2001).

Synthetic Applications

Ring Opening Reactions for Derivative Formation

  • The nucleophilic ring opening of substrates like methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate leads to the creation of this compound derivatives. These derivatives hold significance in various bioactive compounds, marking their importance in synthetic chemistry (Santos et al., 2000).

Synthesis of Spiroaminals

  • Compounds with 1-oxa-6-azaspiro[4.4]nonan-4-one cores are found in natural and synthetic products with notable biological activities, prompting synthetic strategies to create these spiroaminals (Sinibaldi & Canet, 2008).

Formation of Spironucleosides

  • The this compound skeleton can be derived from D-glucose, and its transformations lead to the formation of spironucleosides. These processes involve ring-closing metathesis and nucleosidaton, showcasing its adaptability in complex synthesis processes (Maity et al., 2010).

Nicholas Reaction-Based Synthesis

  • The Nicholas reaction is employed to create this compound skeletons, demonstrating the compound's versatility in synthetic organic chemistry. This approach has been instrumental in constructing various oxaspiro skeletons (Mukai et al., 2002).

Biological and Medicinal Chemistry

Inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE)

  • Derivatives of this compound, like the novel oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds, have led to the discovery of potent TACE inhibitors. These inhibitors show significant cellular activity, selectivity against related matrix metalloproteinases (MMPs), and good oral bioavailability, marking their potential in medicinal chemistry (Ott et al., 2008).

Synthesis and Biological Activity of Oxaspiropentane Derivatives

  • Oxaspiropentane derivatives have been tested as analogues of (+)-disparlure for their interaction with the pheromone response in Lymantria dispar. The electrophysiological and behavioral evidence from these studies contribute to understanding the biological activity of these compounds (Solari et al., 2007).

Synthesis of Immunomodulatory Compounds

  • The efficient synthesis of 1,6-dioxaspiro[4.4]nonan-2-one, part of the immunosuppressive triterpenoid Phainanoid F, showcases the compound's significance in synthesizing biologically active molecules. The synthesis involves steps like oxidative spirocyclization and Sharpless asymmetric dihydroxylation (Zhang & Nan, 2017).

Safety and Hazards

Safety information for 1-Oxaspiro[4.4]nonan-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-oxaspiro[4.4]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-6-10-8(7)4-1-2-5-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKYURFSZJFGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68978-78-9
Record name 1-oxaspiro[4.4]nonan-4-one
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